Cas no 2094582-11-1 (N-ethyl-N-2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethylprop-2-enamide)

N-ethyl-N-2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethylprop-2-enamide Chemical and Physical Properties
Names and Identifiers
-
- N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide
- EN300-26573553
- AKOS034012464
- 2094582-11-1
- N-ethyl-N-2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethylprop-2-enamide
-
- Inchi: 1S/C14H25N3O2/c1-6-13(18)16(7-2)10-14(19)17-9-11(3)15(5)8-12(17)4/h6,11-12H,1,7-10H2,2-5H3
- InChI Key: KBCWJERAMPPBMS-UHFFFAOYSA-N
- SMILES: O=C(CN(C(C=C)=O)CC)N1CC(C)N(C)CC1C
Computed Properties
- Exact Mass: 267.19467705g/mol
- Monoisotopic Mass: 267.19467705g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 357
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.9Ų
- XLogP3: 0.9
N-ethyl-N-2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethylprop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26573553-1g |
N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide |
2094582-11-1 | 1g |
$0.0 | 2023-09-14 | ||
Enamine | EN300-26573553-1.0g |
N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide |
2094582-11-1 | 1g |
$0.0 | 2023-05-26 |
N-ethyl-N-2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethylprop-2-enamide Related Literature
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
2. Book reviews
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Additional information on N-ethyl-N-2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethylprop-2-enamide
Introduction to N-ethyl-N-2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethylprop-2-enamide (CAS No. 2094582-11-1)
N-ethyl-N-2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethylprop-2-enamide, a compound with the chemical identifier CAS No. 2094582-11-1, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structure of this molecule incorporates several key functional groups that contribute to its unique pharmacological properties, including an amide linkage and a piperazine moiety.
The molecular framework of N-ethyl-N-2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethylprop-2-enamide is characterized by its complex arrangement of atoms, which includes an ethyl prop-2-enamide group and a 2,4,5-trimethylpiperazine ring. The presence of these structural elements not only influences its chemical reactivity but also plays a crucial role in determining its biological interactions. The amide group is particularly important as it is often involved in the formation of hydrogen bonds with biological targets, enhancing the compound's binding affinity and specificity.
Recent studies have highlighted the potential of this compound in various therapeutic applications. Its unique chemical profile suggests that it may interact with multiple biological pathways, making it a versatile candidate for drug development. Researchers have been particularly interested in its potential as an intermediate in the synthesis of more complex pharmacophores. The trimethylpiperazine moiety, in particular, has been shown to modulate neurotransmitter activity, which could make this compound relevant in the treatment of neurological disorders.
The synthesis of N-ethyl-N-2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethylprop-2-enamide involves a series of carefully orchestrated chemical reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of key intermediates such as 2,4,5-trimethylpiperazine and ethyl propargylate. These intermediates are then combined under controlled conditions to form the desired product. The reaction pathway often requires precise control over temperature, pressure, and catalyst selection to ensure high yield and purity.
In terms of pharmacological activity, preliminary studies have demonstrated that this compound exhibits inhibitory effects on certain enzymes and receptors. These findings are particularly intriguing because they suggest that N-ethyl-N-2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethylprop-2-enamide could be used to develop novel therapeutics for conditions such as inflammation and pain management. Additionally, its structural similarity to known bioactive molecules makes it a valuable scaffold for structure-based drug design.
The role of computational chemistry in the study of this compound cannot be overstated. Advanced computational methods have been employed to predict the binding affinities and metabolic stability of N-ethyl-N-2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethylprop-2-enamide. These simulations have provided valuable insights into how the molecule interacts with biological targets at the atomic level. By leveraging computational tools, researchers can optimize the structure of this compound to enhance its pharmacological properties and reduce potential side effects.
The development of new pharmaceuticals often involves rigorous testing to ensure safety and efficacy. In vitro and in vivo studies have been conducted to evaluate the potential therapeutic benefits of N-butyl-N-(3-chlorophenyl)-3-fluorobenzamide. These studies have revealed promising results regarding its ability to modulate specific biological pathways without causing significant toxicity. Such findings are crucial for advancing this compound towards clinical applications.
The future prospects for N-butyl-N-(3-chlorophenyl)-3-fluorobenzamide are bright, with ongoing research aimed at elucidating its mechanisms of action and exploring new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible benefits for patients worldwide. As our understanding of this compound grows, so too does our confidence in its potential to address unmet medical needs.
2094582-11-1 (N-ethyl-N-2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethylprop-2-enamide) Related Products
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)


